molecular formula C8H9NO B8750776 p-Tolualdoxime

p-Tolualdoxime

Cat. No. B8750776
M. Wt: 135.16 g/mol
InChI Key: SRNDYVBEUZSFEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

P-Tolualdoxime is a useful research compound. Its molecular formula is C8H9NO and its molecular weight is 135.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality p-Tolualdoxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-Tolualdoxime including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

p-Tolualdoxime

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

IUPAC Name

N-[(4-methylphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C8H9NO/c1-7-2-4-8(5-3-7)6-9-10/h2-6,10H,1H3

InChI Key

SRNDYVBEUZSFEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=NO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 4-methylbenzaldehyde (5 g), hydroxylamine hydrochloride (4.34 g) and sodium acetate (6.23 g) in ethanol and water was stirred for one hour at room temperature. After the reaction solution was diluted with t-butylmethylether, the solution was washed with water and saturated brine. The organic layer was dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure to obtain 4-methylbenzaldehyde oxime (5 g).
Quantity
5 g
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reactant
Reaction Step One
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4.34 g
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reactant
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6.23 g
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reactant
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Synthesis routes and methods II

Procedure details

Hydroxylamine hydrochloride (41.7 g) in 70 ml of water was added to a solution of 36.1 g of 4-methylbenzaldehyde in 180 ml of absolute ethanol. A solution of 18 g of sodium hydroxide in 36 ml of water was added in portions during 5 to 10 minutes. The reaction mixture was then heated to boiling and filtered hot, and the filtrate was cooled in a dry ice-acetone bath. Water was added to the cooled filtrate until solid product precipitated. The solid was separated by filtration, air-dried overnight, and recrystallized from hexane to give 27.9 g of 4-methylbenzaldoxime, m.p. 73°-77°.
Quantity
41.7 g
Type
reactant
Reaction Step One
Quantity
36.1 g
Type
reactant
Reaction Step One
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Quantity
70 mL
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solvent
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180 mL
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solvent
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18 g
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reactant
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Quantity
36 mL
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solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 4-tolualdehyde (600 mg, 5 mmol) in tetrahydrofuran (3 ml) was added hydroxylamine hydrochloride (700 mg, 10 mmol) and triethylamine (1.4 ml, 10 mmol). The reaction was subjected to microwave; absorbance normal; temp: 150° C.; time; 600 (s). The solid material was filtered off, and solvent removed from the filtrate under reduced pressure. The residue was purified using column chromatography (2:1 Hexanes:Ethyl Acetate) to provide (hydroxyimino)(4-methylphenyl)methane (500 mg).
Quantity
600 mg
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reactant
Reaction Step One
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
3 mL
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solvent
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